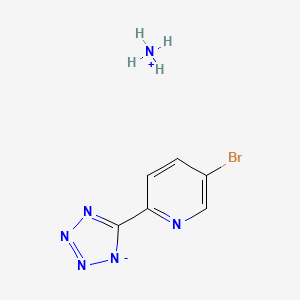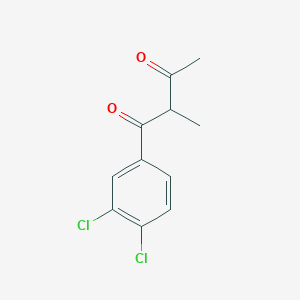
1-(3,4-Dichlorophenyl)-2-methylbutane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dichlorophenyl)-2-methylbutane-1,3-dione is an organic compound characterized by the presence of a dichlorophenyl group attached to a butane-1,3-dione backbone
准备方法
The synthesis of 1-(3,4-Dichlorophenyl)-2-methylbutane-1,3-dione typically involves the reaction of 3,4-dichlorobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to yield the desired product. Industrial production methods may involve continuous flow processes to enhance yield and efficiency .
化学反应分析
1-(3,4-Dichlorophenyl)-2-methylbutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Halogenation reactions can introduce additional halogen atoms into the molecule, while nucleophilic substitution reactions can replace the dichlorophenyl group with other functional groups
科学研究应用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and is used in organic synthesis reactions.
Biology: It has been investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
作用机制
The mechanism of action of 1-(3,4-Dichlorophenyl)-2-methylbutane-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
相似化合物的比较
1-(3,4-Dichlorophenyl)-2-methylbutane-1,3-dione can be compared with other similar compounds such as:
3,4-Dichlorophenylhydrazine hydrochloride: This compound shares the dichlorophenyl group but differs in its hydrazine functionality.
1-[4-(3,4-Dichlorophenyl)phenyl]ethan-1-one: Another related compound with a similar dichlorophenyl group but a different structural backbone.
4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalenyl amines: These compounds have a more complex structure and are studied for their pharmacological properties.
Conclusion
This compound is a compound of significant interest due to its unique chemical properties and potential applications in various scientific fields
属性
分子式 |
C11H10Cl2O2 |
|---|---|
分子量 |
245.10 g/mol |
IUPAC 名称 |
1-(3,4-dichlorophenyl)-2-methylbutane-1,3-dione |
InChI |
InChI=1S/C11H10Cl2O2/c1-6(7(2)14)11(15)8-3-4-9(12)10(13)5-8/h3-6H,1-2H3 |
InChI 键 |
DVYDGFUXWCVJKI-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)C)C(=O)C1=CC(=C(C=C1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[3-(2,6-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13090923.png)
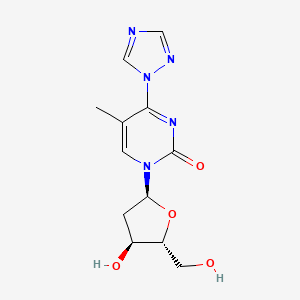
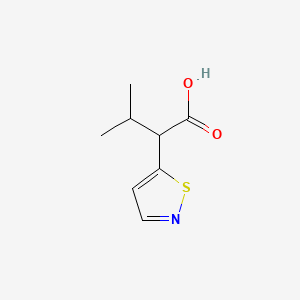
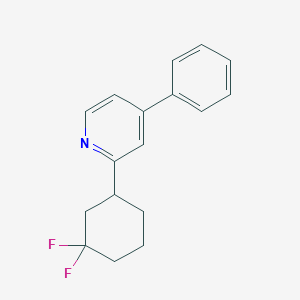
![3-Cyclobutyl-7-methoxy-2,3,4,5-tetrahydro-1H-benzo[D]azepine](/img/structure/B13090933.png)
![6-Chloro-1-(piperidin-4-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one hydrochloride](/img/structure/B13090935.png)
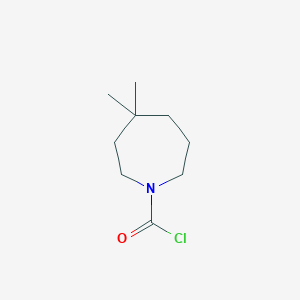
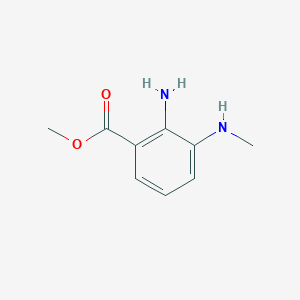
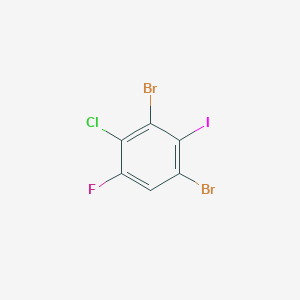
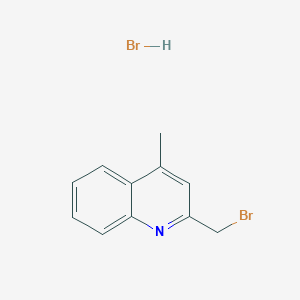


![Oxoris[(triphenylphosphine)trigold(I)]trifluoromethanesulfonate](/img/structure/B13090981.png)
